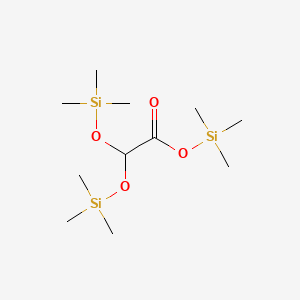
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester is a chemical compound with the molecular formula C11H28O4Si3 and a molecular weight of 308.59 g/mol . It is known for its unique structure, which includes multiple trimethylsiloxy groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester typically involves the reaction of acetic acid derivatives with trimethylsilyl reagents. One common method includes the reaction of acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester involves the interaction of its trimethylsiloxy groups with various molecular targets. These groups can act as protecting groups, preventing unwanted reactions at specific sites in a molecule. The compound’s reactivity is influenced by the steric and electronic effects of the trimethylsiloxy groups, which can stabilize reaction intermediates and facilitate specific transformations .
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar in structure but with a benzene ring.
Glycolic acid, 2TMS derivative: Contains trimethylsiloxy groups but differs in the core structure.
Uniqueness
2,2-Bis(trimethylsiloxy)acetic acid trimethylsilyl ester is unique due to its multiple trimethylsiloxy groups, which provide enhanced stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Propiedades
Número CAS |
126800-64-4 |
|---|---|
Fórmula molecular |
C11H28O4Si3 |
Peso molecular |
308.59 g/mol |
Nombre IUPAC |
trimethylsilyl 2,2-bis(trimethylsilyloxy)acetate |
InChI |
InChI=1S/C11H28O4Si3/c1-16(2,3)13-10(12)11(14-17(4,5)6)15-18(7,8)9/h11H,1-9H3 |
Clave InChI |
OKVILOHWNVKOME-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)

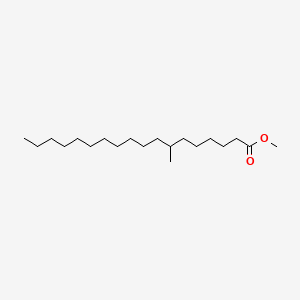



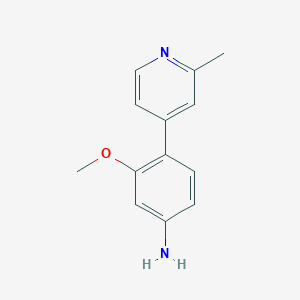

![4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide](/img/structure/B13942408.png)
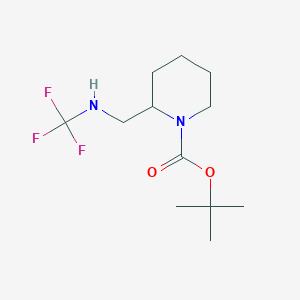
![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)
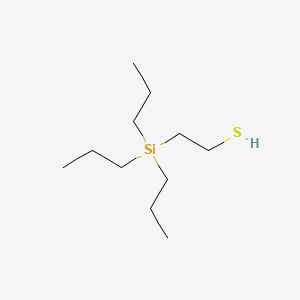
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)
